6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound with significant potential in medicinal chemistry. Its chemical formula is and it has a molecular weight of 351.8 g/mol. The compound features a unique spirocyclic structure that is of interest for its biological activity and potential therapeutic applications, particularly as a phosphodiesterase-9 inhibitor, which may have implications in treating various diseases including neurodegenerative conditions and other disorders related to cyclic nucleotide signaling pathways .
This compound falls under the category of azaspiro compounds, which are characterized by their spirocyclic structure containing nitrogen atoms. Its classification as a sulfonamide derivative further enhances its relevance in medicinal chemistry due to the biological activity often associated with sulfonamide compounds. The specific CAS number for this compound is 2097891-36-4, which aids in its identification and categorization within chemical databases .
The synthesis of 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can be achieved through various synthetic routes. One common method involves the reaction of 1,1-difluoro-6-azaspiro[2.5]octane with chlorosulfonic acid to introduce the sulfonyl group, followed by treatment with 2-chlorobenzenesulfonyl chloride to achieve the final product.
The reaction typically requires controlled conditions to ensure high yield and purity. Solvents such as dichloromethane or dimethylformamide are often used to facilitate the reaction. Temperature control is crucial during the sulfonylation step to prevent decomposition of sensitive intermediates .
The molecular structure of 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane features a spirocyclic framework that includes a nitrogen atom within the ring system. The presence of two fluorine atoms at the 1-position contributes to its unique properties.
The compound's structural representation can be described using SMILES notation: COc1ccc(S(=O)(=O)N2CCC3(CC2)CC3(F)F)cc1Cl
. This notation encapsulates both the aromatic and aliphatic components of the molecule, highlighting its complexity .
The compound is expected to undergo typical reactions associated with sulfonamides, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups.
In particular, the sulfonamide group can participate in reactions with amines and alcohols under acidic or basic conditions, potentially leading to various derivatives that could enhance its pharmacological profile .
As a phosphodiesterase-9 inhibitor, 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane acts by inhibiting the breakdown of cyclic guanosine monophosphate (cGMP), thereby enhancing cGMP signaling pathways. This mechanism is crucial for various physiological processes, including vasodilation and neurotransmission.
Studies suggest that compounds targeting phosphodiesterase enzymes can lead to increased levels of cGMP in cells, potentially resulting in therapeutic effects for conditions such as erectile dysfunction and heart failure .
While specific physical properties such as boiling point and melting point are not widely reported for this compound, its density is also not available in current literature.
This compound has potential applications in drug development due to its inhibitory effects on phosphodiesterase enzymes. Research into its efficacy could lead to new treatments for neurological disorders and cardiovascular diseases where modulation of cyclic nucleotide levels is beneficial. Additionally, its unique structure may inspire further studies into related compounds with enhanced biological activity or selectivity for specific phosphodiesterase isoforms .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2